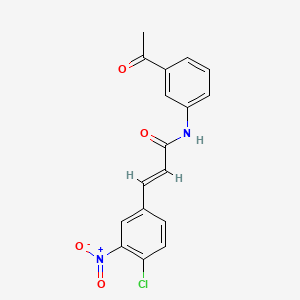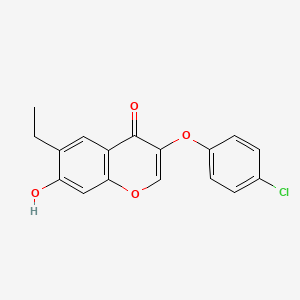![molecular formula C17H14O3 B5911590 2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5911590.png)
2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one, also known as BMHC, is a flavonoid compound that has been extensively studied for its potential therapeutic properties. BMHC is a natural product that is found in several plants, including the leaves of the plant Diospyros kaki and the roots of the plant Scutellaria baicalensis.
Wirkmechanismus
The exact mechanism of action of 2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in the body. 2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one has been shown to inhibit the activity of several enzymes involved in inflammation and cancer growth, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one has been shown to have a range of biochemical and physiological effects in the body. Some of the most notable effects include its ability to reduce inflammation, scavenge free radicals, and induce apoptosis (programmed cell death) in cancer cells. Additionally, 2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one has been shown to have a protective effect on the liver, potentially making it a useful treatment for liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one in lab experiments is its relatively low toxicity. 2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one has been shown to have a good safety profile, making it a potentially useful treatment for a range of conditions. However, one of the main limitations of using 2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one. Some of the most promising areas of research include its potential use as a treatment for liver disease, its ability to modulate the immune system, and its potential use as a chemopreventive agent. Additionally, further research is needed to fully understand the mechanism of action of 2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one and to identify any potential side effects or interactions with other drugs.
Synthesemethoden
The synthesis of 2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one can be achieved through several methods, including chemical synthesis and extraction from natural sources. One of the most common methods for synthesizing 2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one is through the reaction of 2,4,6-trihydroxyacetophenone with allyl bromide and methyl iodide in the presence of a base.
Wissenschaftliche Forschungsanwendungen
2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one has been the subject of numerous scientific studies due to its potential therapeutic properties. Some of the most promising areas of research include its anti-inflammatory, antioxidant, and anticancer properties. 2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and liver cancer cells. Additionally, 2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one has been shown to have a protective effect on the liver, potentially making it a useful treatment for liver disease.
Eigenschaften
IUPAC Name |
3-hydroxy-4-methyl-2-prop-2-enylbenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-3-6-11-9-14-12-7-4-5-8-13(12)17(19)20-16(14)10(2)15(11)18/h3-5,7-9,18H,1,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZCSVUXFDTMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1OC(=O)C3=CC=CC=C32)CC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911519.png)
![3-[(2,3-dimethylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911532.png)
![1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-2-buten-1-one](/img/structure/B5911533.png)
![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-buten-1-one](/img/structure/B5911537.png)
![1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5911546.png)
![3-[(4-phenoxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911547.png)

![N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911556.png)
![N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5911563.png)
![N-{1-[(methylamino)carbonyl]-2-phenylvinyl}-2-furamide](/img/structure/B5911566.png)

![N-(3-methylphenyl)-2-{4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide](/img/structure/B5911573.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}-2-nitrophenyl)acetamide](/img/structure/B5911580.png)
